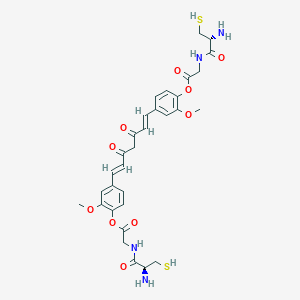
Di-O-cysteinyl-glycinoyl Curcu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-O-cysteinyl-glycinoyl Curcu is a synthetic compound derived from curcumin, the active ingredient in turmeric. This compound is formed by the conjugation of two cysteine molecules and one glycine molecule with curcumin. It has been studied for its potential therapeutic applications, particularly in the fields of neurology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-O-cysteinyl-glycinoyl Curcu involves the conjugation of curcumin with cysteine and glycine. The process typically starts with the activation of curcumin, followed by the addition of cysteine and glycine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, with the presence of coupling agents like 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Di-O-cysteinyl-glycinoyl Curcu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its original form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the curcumin moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Reversion to the original thiol-containing compound.
Substitution: Formation of substituted curcumin derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide conjugation and curcumin chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting tumor cells and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
The mechanism of action of Di-O-cysteinyl-glycinoyl Curcu involves multiple pathways:
Antioxidant Activity: The compound acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress in cells.
Anti-inflammatory Effects: It modulates the activity of various signaling molecules involved in inflammation, such as nuclear factor-kappa B (NF-κB).
Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Di-O-cysteinyl-glycinoyl Curcu can be compared with other curcumin derivatives:
Di-O-glycinoyl Curcumin: Similar in structure but lacks cysteine residues, resulting in different biological activities.
Di-O-piperoyl Curcumin: Contains piperoyl groups instead of cysteine and glycine, showing higher anticancer potential in some studies.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced bioavailability but different pharmacological properties
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique structure and properties make it a valuable tool for studying curcumin chemistry and developing new therapeutic agents.
Properties
Molecular Formula |
C31H36N4O10S2 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
[4-[(1E,6E)-7-[4-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C31H36N4O10S2/c1-42-26-11-18(5-9-24(26)44-28(38)14-34-30(40)22(32)16-46)3-7-20(36)13-21(37)8-4-19-6-10-25(27(12-19)43-2)45-29(39)15-35-31(41)23(33)17-47/h3-12,22-23,46-47H,13-17,32-33H2,1-2H3,(H,34,40)(H,35,41)/b7-3+,8-4+/t22-,23+ |
InChI Key |
INJRLMWCICXIDY-ZEXWEROGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CNC(=O)[C@@H](N)CS)OC)OC(=O)CNC(=O)[C@H](N)CS |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CNC(=O)C(CS)N)OC)OC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















